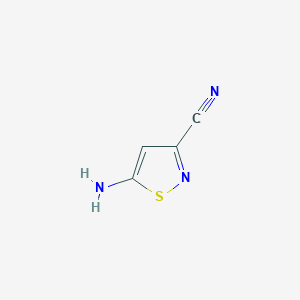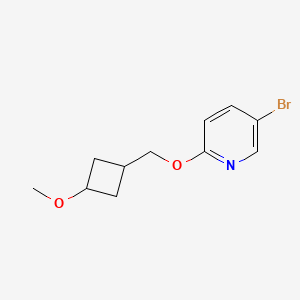
5-Bromo-2-((3-methoxycyclobutyl)methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-((3-methoxycyclobutyl)methoxy)pyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a methoxycyclobutylmethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((3-methoxycyclobutyl)methoxy)pyridine typically involves the bromination of a suitable pyridine precursor followed by the introduction of the methoxycyclobutylmethoxy group. One common method involves the use of 2-methoxypyridine as the starting material. The bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to obtain 5-bromo-2-methoxypyridine . The methoxycyclobutylmethoxy group can then be introduced through a nucleophilic substitution reaction using an appropriate cyclobutylmethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-((3-methoxycyclobutyl)methoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Substitution: Amines, thiols, alkoxides
Coupling: Palladium catalyst, boronic acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-2-((3-methoxycyclobutyl)methoxy)pyridine derivative, while a Suzuki-Miyaura coupling reaction would yield a 5-aryl-2-((3-methoxycyclobutyl)methoxy)pyridine derivative .
Scientific Research Applications
5-Bromo-2-((3-methoxycyclobutyl)methoxy)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-((3-methoxycyclobutyl)methoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would need to be elucidated through experimental studies . In chemical reactions, its reactivity is influenced by the presence of the bromine atom and the methoxycyclobutylmethoxy group, which can affect its electronic and steric properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: Similar structure but lacks the methoxycyclobutylmethoxy group.
5-Bromo-2-methoxypyridine-3-carbonitrile: Contains a cyano group at the 3-position instead of the methoxycyclobutylmethoxy group.
5-Bromo-2-methoxypyridine-3-carboxylic acid: Contains a carboxylic acid group at the 3-position.
Uniqueness
5-Bromo-2-((3-methoxycyclobutyl)methoxy)pyridine is unique due to the presence of the methoxycyclobutylmethoxy group, which can impart distinct electronic and steric properties compared to other similar compounds.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
5-bromo-2-[(3-methoxycyclobutyl)methoxy]pyridine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-10-4-8(5-10)7-15-11-3-2-9(12)6-13-11/h2-3,6,8,10H,4-5,7H2,1H3 |
InChI Key |
OQQWYZYIEXWMIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)COC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



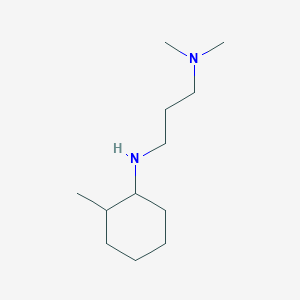

![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid](/img/structure/B13000091.png)
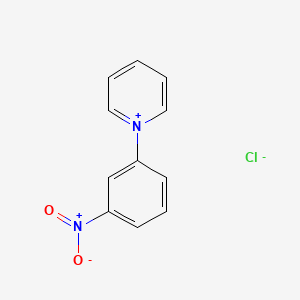
![(7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13000098.png)

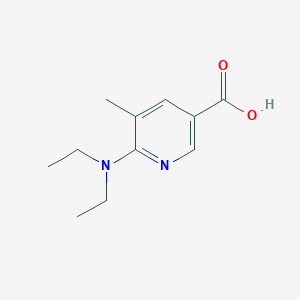
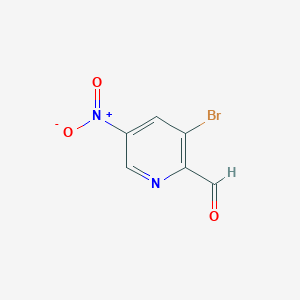
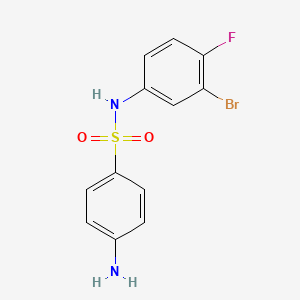
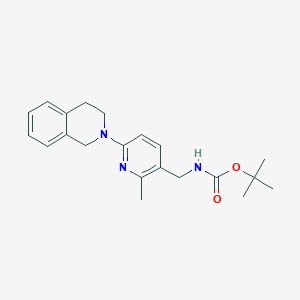
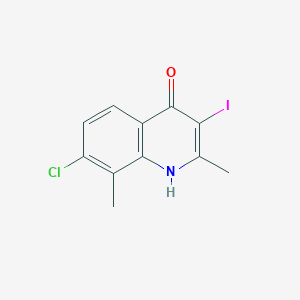
![3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13000130.png)
